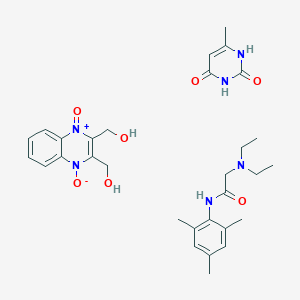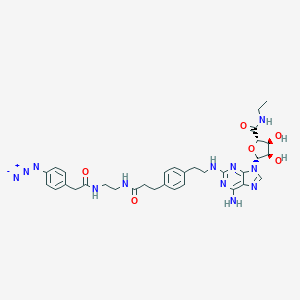
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine, commonly known as APEC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug delivery systems and cancer therapy. APEC is a modified version of adenosine, a nucleoside that plays a crucial role in various physiological processes in the human body, including energy metabolism and neurotransmission.
Mécanisme D'action
The mechanism of action of APEC involves the binding of the molecule to specific receptors on the surface of cells. APEC binds to the adenosine receptor A3, which is overexpressed in cancer cells. The binding of APEC to the A3 receptor leads to the activation of signaling pathways that induce apoptosis in cancer cells. APEC has also been shown to have anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
APEC has been shown to have several biochemical and physiological effects in the body. APEC can increase the levels of intracellular calcium, which is involved in various cellular processes, including muscle contraction and neurotransmitter release. APEC can also increase the levels of cyclic AMP, which is involved in the regulation of various physiological processes, including glucose metabolism and neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
APEC has several advantages for lab experiments, including its stability and specificity. APEC is stable under physiological conditions, which allows for its use in drug delivery systems. APEC is also specific in its binding to the A3 receptor, which allows for targeted drug delivery. However, the synthesis of APEC is a complex process that requires specialized equipment and expertise in organic chemistry.
Orientations Futures
There are several future directions for the research on APEC. One potential direction is the development of APEC-based drug delivery systems for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis of APEC to improve its yield and purity. Additionally, the study of the biochemical and physiological effects of APEC can provide insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of APEC involves several steps, including the protection of the amine group, the coupling of the carboxylic acid group with the amine group, and the deprotection of the amine group. The final product is obtained through a series of chromatographic purification processes. The synthesis of APEC is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
APEC has been extensively studied for its potential applications in drug delivery systems and cancer therapy. APEC can be used as a carrier molecule to deliver drugs to specific cells or tissues in the body. The modification of adenosine with APEC allows for increased stability and specificity of the drug delivery system. APEC has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
129932-69-0 |
|---|---|
Nom du produit |
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine |
Formule moléculaire |
C33H40N12O6 |
Poids moléculaire |
700.7 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-azidophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C33H40N12O6/c1-2-36-31(50)28-26(48)27(49)32(51-28)45-18-40-25-29(34)41-33(42-30(25)45)39-14-13-20-5-3-19(4-6-20)9-12-23(46)37-15-16-38-24(47)17-21-7-10-22(11-8-21)43-44-35/h3-8,10-11,18,26-28,32,48-49H,2,9,12-17H2,1H3,(H,36,50)(H,37,46)(H,38,47)(H3,34,39,41,42)/t26-,27+,28-,32+/m0/s1 |
Clé InChI |
YJGWMZNVZGRORZ-CKXMCULTSA-N |
SMILES isomérique |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
SMILES canonique |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
Autres numéros CAS |
129932-69-0 |
Synonymes |
125I-azido-PAPA-APEC 2-(4-(2-(2-((4-azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




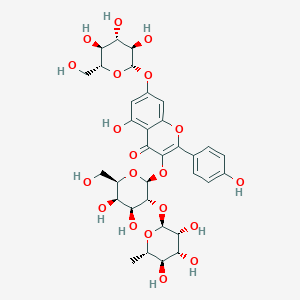
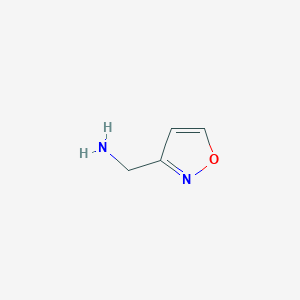

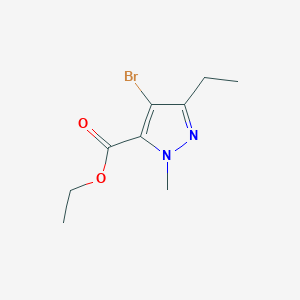
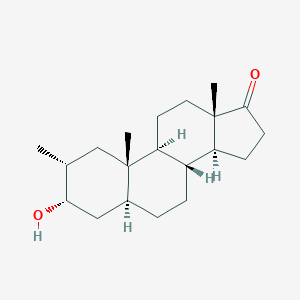

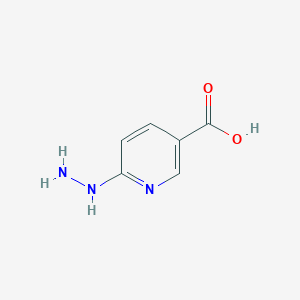
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
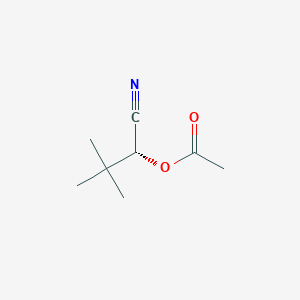
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
